![molecular formula C17H14BrN3O2 B2494650 3-bromo-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891143-67-2](/img/structure/B2494650.png)
3-bromo-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to "3-bromo-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide" typically involves multi-step organic reactions, starting from readily available chemicals. For example, the synthesis of antipyrine derivatives, which share a structural resemblance, involves combining specific bromo-benzamide and oxadiazole precursors under controlled conditions to yield the desired products with high specificity and good yields. These processes often require the optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve the desired compound efficiently and with the appropriate structural configuration (Saeed et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by X-ray crystallography, showcasing their crystal packing, hydrogen bonding patterns, and other intermolecular interactions. The presence of the 1,3,4-oxadiazole ring and bromo-benzamide moiety significantly influences the compound's ability to form stable crystal structures through hydrogen bonding and π-interactions. These structural analyses reveal how molecular sheets are formed and stabilized, which is critical for understanding the compound's reactivity and potential biological activities (Saeed et al., 2020).
Wissenschaftliche Forschungsanwendungen
Structural Characterization and Analysis
Research on compounds related to oxadiazole derivatives emphasizes structural characterization and the study of intermolecular interactions. For example, studies involving crystal structure analysis, Hirshfeld surface calculations, and spectral studies (IR, 1H NMR, 13C NMR) have been conducted to understand the molecular geometry, packing, and potential intermolecular interactions within crystals. These studies are crucial for understanding the physical properties and stability of such compounds. For instance, the synthesis and characterization of oxadiazole derivatives have been explored, revealing insights into their structural stability and interaction patterns, such as hydrogen bonding and π-interactions, which are significant for material science and pharmaceutical applications (Saeed et al., 2020).
Biological Activities
Oxadiazole derivatives have been extensively studied for their potential biological activities, including antimicrobial, antioxidant, and anticancer properties. These activities are attributed to the structural framework of oxadiazole and its ability to interact with biological targets.
Antimicrobial and Antioxidant Activities : Studies have shown that certain oxadiazole derivatives exhibit significant antimicrobial and antioxidant activities. For instance, oxadiazole derivatives have been synthesized and tested for their effectiveness against various bacterial strains, such as Staphylococcus aureus, demonstrating good antibacterial potential. Additionally, some derivatives have shown potent antioxidant activities, indicating their potential in combating oxidative stress-related disorders (Subbulakshmi N. Karanth et al., 2019).
Anticancer Evaluation : The anticancer activity of oxadiazole derivatives has been a significant area of research. These compounds have been synthesized and evaluated against various cancer cell lines, showing moderate to excellent anticancer activity. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, highlighting the therapeutic potential of oxadiazole derivatives in cancer treatment (Ravinaik et al., 2021).
Eigenschaften
IUPAC Name |
3-bromo-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2/c1-10-6-7-14(11(2)8-10)16-20-21-17(23-16)19-15(22)12-4-3-5-13(18)9-12/h3-9H,1-2H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCRYUDXICWVLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

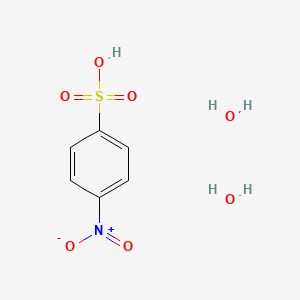
![Furan-2-yl-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2494574.png)
![N-cyclohexyl-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2494575.png)
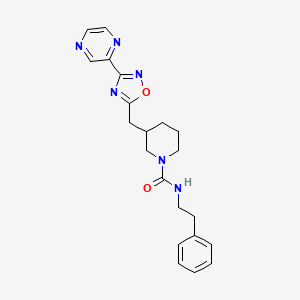


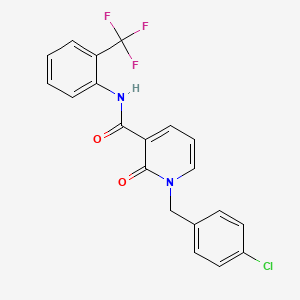
![7-(6-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)
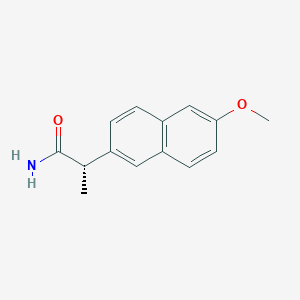
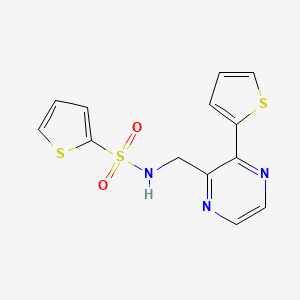

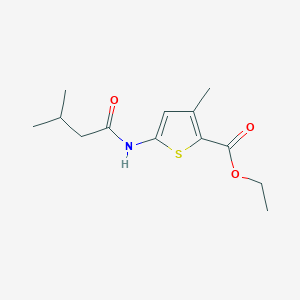
![N-(2-methoxyphenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B2494589.png)
